molecular formula C23H24N4O3 B2414875 1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902021-52-7

1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Número de catálogo: B2414875
Número CAS: 902021-52-7
Peso molecular: 404.47
Clave InChI: BMKBMUBMUORIBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-benzyl-N-(1-methoxypropan-2-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-8-7-11-26-20(15)25-21-18(23(26)29)12-19(22(28)24-16(2)14-30-3)27(21)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKBMUBMUORIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of approximately 404.47 g/mol. The structural complexity of this compound is indicative of its potential interactions within biological systems.

Structural Formula

IUPAC Name 6benzylN(1methoxypropan2yl)10methyl2oxo1,6,8triazatricyclo[7.4.0.03,7]trideca3(7),4,8,10,12pentaene5carboxamide\text{IUPAC Name }6-benzyl-N-(1-methoxypropan-2-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Antimicrobial Properties

Recent studies have indicated that 1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits significant antimicrobial activity against various pathogens including bacteria and fungi. This suggests its potential as a new antimicrobial agent.

Table 1: Antimicrobial Activity Profile

Pathogen TypeSpecific PathogensActivity Observed
BacteriaE. coli, S. aureusInhibition of growth
FungiC. albicansFungicidal effects

Cancer Treatment Potential

The compound has also shown promise in cancer research. Its structural similarity to known anticancer agents allows for the exploration of its efficacy in inhibiting tumor growth.

Case Studies

  • In Vitro Studies : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves cell cycle arrest and the activation of apoptotic pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound may possess favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anticancer agent.

Table 2: Summary of In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa0.37Induction of apoptosis
MCF-70.73Cell cycle arrest at sub-G1 phase

Recent Publications

Several studies have reported on the synthesis and biological evaluation of derivatives related to this compound:

  • A study published in Medicinal Chemistry Research highlighted the cytotoxic effects of similar compounds against multiple cancer cell lines, indicating a trend towards developing effective anticancer agents based on this chemical framework .
  • Another investigation focused on structure-activity relationships that revealed specific substitutions could enhance biological activity .

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of pyridine/pyrimidine precursors with amidines or carboxamide derivatives. Key steps include:

  • Cyclization : Under reflux conditions (e.g., ethanol at 80°C) to form the fused pyrido-pyrrolo-pyrimidine core .
  • Substituent introduction : Alkylation or acylation reactions (e.g., benzylation using benzyl chloride) under inert atmospheres (argon/nitrogen) .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH) or recrystallization (2-propanol/water) to achieve >95% purity . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm aromaticity, substituent positions (e.g., benzyl protons at δ 7.24–7.40 ppm), and carboxamide functionality (δ 167–170 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 404.47 for C₂₃H₂₄N₄O₃) .
  • IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (amide I/II bands) .

Q. What are the primary biological targets identified in preliminary screenings?

  • PARP-1 inhibition : Demonstrated in vitro (IC₅₀ = 0.8–1.2 µM) via competitive binding assays .
  • Anti-inflammatory activity : Suppression of NF-κB pathway in RAW 264.7 macrophages (IL-6 reduction by 40–60% at 10 µM) .
  • Anticancer potential : Cytotoxicity in HeLa and MCF-7 cells (EC₅₀ = 5–10 µM) via DNA repair disruption .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7 sensitivity) or buffer pH affecting solubility .
  • Structural analogs : Substitutions (e.g., N-benzyl vs. N-isopropyl) alter steric hindrance and target binding . Resolution : Conduct parallel assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and compare with structurally validated analogs (e.g., 3-methoxyphenyl derivatives) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Co-solvents (PEG-400/TPGS) or nanoformulation (liposomes) to address logP >3 .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluoro-substituents) to reduce CYP450-mediated oxidation .
  • Bioavailability : Pharmacokinetic profiling in rodents (IV/PO dosing) to assess AUC and Cmax .

Q. How does the compound’s reactivity guide derivative design for improved selectivity?

  • Electrophilic substitution : Modify the pyrimidine ring (e.g., halogenation at position 7) to enhance DNA intercalation .
  • Carboxamide replacement : Sulfonamide or urea analogs to alter hydrogen-bonding patterns with PARP-1’s NAD⁺-binding domain .
  • Stereochemical tuning : Chiral synthesis of the 1-methoxypropan-2-yl group to optimize target engagement .

Methodological Guidance

Designing in vitro/in vivo experiments to validate anti-inflammatory mechanisms

  • In vitro : LPS-stimulated TNF-α/IL-1β ELISA in THP-1 macrophages, paired with Western blotting for IκBα degradation .
  • In vivo : Murine carrageenan-induced paw edema model (dose: 10–50 mg/kg, oral) with histopathological analysis .

Addressing synthetic challenges in scaling up production

  • Continuous flow reactors : Improve yield (≥80%) and reduce side products (e.g., dimerization) via controlled temperature/pressure .
  • Green chemistry : Replace toxic solvents (DMF) with Cyrene® or 2-MeTHF in cyclization steps .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.